molecular formula C8H12O4 B13699425 Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate

Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate

Cat. No.: B13699425
M. Wt: 172.18 g/mol
InChI Key: OWWUNALRYLDXJR-UHFFFAOYSA-N
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Description

Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate is an organic compound with the molecular formula C8H12O4 It is a derivative of pentanoic acid and features both hydroxyl and methylene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-methylene-4-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can react with the methylene group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-methylene-4-oxopentanoic acid.

    Reduction: Formation of ethyl 2-hydroxy-3-methylene-4-hydroxypentanoate.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methylene groups allow it to participate in hydrogen bonding and nucleophilic attacks, respectively. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes.

Comparison with Similar Compounds

Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate can be compared with other similar compounds such as:

    Ethyl 2-Hydroxy-3-methyl-4-oxopentanoate: Differing by the presence of a methyl group instead of a methylene group.

    Methyl 3-methyl-4-oxopentanoate: Differing by the ester group and the position of the hydroxyl group.

    4-Methyl-2-oxopentanoate: Lacking the hydroxyl group and having a different substitution pattern.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 2-hydroxy-3-methylidene-4-oxopentanoate

InChI

InChI=1S/C8H12O4/c1-4-12-8(11)7(10)5(2)6(3)9/h7,10H,2,4H2,1,3H3

InChI Key

OWWUNALRYLDXJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=C)C(=O)C)O

Origin of Product

United States

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